Keto Tautomer Is the Preferred Solid-State and Solution Form: Implications for Consistent Biological Activity
X-ray crystallography, IR, ¹H and ¹³C NMR (including NOESY), and quantum chemical calculations on N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides demonstrate that the keto form at position 5 is the preferred tautomer in the crystalline state and in DMSO solution [1]. Although a minor fraction of the hydroxy tautomer coexists, the keto form is energetically stabilized and this stabilization governs proper hydrogen-bond interactions with bacterial enzyme targets [1]. For the unsubstituted 3-amino-5-oxo-1H-pyrazole-2-carboxamide (CAS 119768-91-1), the same keto preference is expected based on the shared 3-amino-5-oxo-pyrazole-1-carboxamide core, distinguishing it from 3-amino-5-hydroxy-1H-pyrazole-1-carboxamide (CAS 119769-05-0), which lacks the cyclic ketone.
| Evidence Dimension | Tautomeric state preference (solid state and DMSO) |
|---|---|
| Target Compound Data | Keto tautomer (3-amino-5-oxo form, CAS 119768-91-1) – preferred form based on class-level experimental evidence |
| Comparator Or Baseline | 3-Amino-5-hydroxy-1H-pyrazole-1-carboxamide (CAS 119769-05-0) – enol tautomer; minor fraction in equilibrium |
| Quantified Difference | Keto form is the dominant species in crystalline state and DMSO; quantitative keto:enol ratio is substituent-dependent and not determined for the unsubstituted parent |
| Conditions | X-ray crystallography (solid state); ¹H, ¹³C, NOESY NMR in DMSO-d₆; quantum chemical calculations at DFT level |
Why This Matters
Procurement of the keto form (CAS 119768-91-1) ensures delivery of the biologically preferred tautomer, avoiding the need for tautomer separation or the risk of inconsistent activity associated with tautomeric mixtures.
- [1] Kaczor, A. A.; Wróbel, T.; Karczmarzyk, Z.; Wysocki, W.; Fruziński, A.; Brodacka, M.; Matosiuk, D.; Pitucha, M. Experimental and computational studies on the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides with antibacterial activity. J. Mol. Struct. 2013, 1051, 188–196. View Source
